Phosgene oxime
Phosgene oxime
Phosgene oxime is a manufactured chemical that was developed as a potential chemical warfare agent, but its use on the battlefield has never been documented. It has a disagreeable penetrating odor. Pure phosgene oxime is a colorless, crystalline solid; the munitions grade compound is a yellowish-brown liquid. Both the liquid and the solid can give off vapors at ambient temperatures.
Phosgene oxime is a colorless liquid, odorless to fruity.
Phosgene oxime is a colorless liquid, odorless to fruity.
Brand Name:
Vulcanchem
CAS No.:
1794-86-1
VCID:
VC21223048
InChI:
InChI=1S/CHCl2NO/c2-1(3)4-5/h5H
SMILES:
C(=NO)(Cl)Cl
Molecular Formula:
CHCl2NO
Molecular Weight:
113.93 g/mol
Phosgene oxime
CAS No.: 1794-86-1
Cat. No.: VC21223048
Molecular Formula: CHCl2NO
Molecular Weight: 113.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Phosgene oxime is a manufactured chemical that was developed as a potential chemical warfare agent, but its use on the battlefield has never been documented. It has a disagreeable penetrating odor. Pure phosgene oxime is a colorless, crystalline solid; the munitions grade compound is a yellowish-brown liquid. Both the liquid and the solid can give off vapors at ambient temperatures. Phosgene oxime is a colorless liquid, odorless to fruity. |
|---|---|
| CAS No. | 1794-86-1 |
| Molecular Formula | CHCl2NO |
| Molecular Weight | 113.93 g/mol |
| IUPAC Name | N-(dichloromethylidene)hydroxylamine |
| Standard InChI | InChI=1S/CHCl2NO/c2-1(3)4-5/h5H |
| Standard InChI Key | JIRJHEXNDQBKRZ-UHFFFAOYSA-N |
| SMILES | C(=NO)(Cl)Cl |
| Canonical SMILES | C(=NO)(Cl)Cl |
| Boiling Point | 128 °C at 760 mm Hg |
| Colorform | Colorless prismatic crystals Colorless solid or yellowish-brown liquid |
| Melting Point | 39-40 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator